molecular formula C20H29ClN4O3S B2791792 ethyl 2-(1,3-dimethyl-1H-pyrazole-5-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330300-99-6

ethyl 2-(1,3-dimethyl-1H-pyrazole-5-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2791792
CAS No.: 1330300-99-6
M. Wt: 440.99
InChI Key: YQNCDPHCNLQHBA-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties . This compound, with its intricate structure, is of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-dimethyl-1H-pyrazole-5-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multiple steps. The process begins with the preparation of the pyrazole ring, which is achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines The final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Amberlyst-70, can enhance the efficiency of the synthesis process . Additionally, solvent-free conditions and green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted pyrazoles, thieno[2,3-c]pyridines, and their derivatives .

Scientific Research Applications

Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-dimethyl-1H-pyrazole-5-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects . The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Biological Activity

Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that exhibits significant biological activities due to its unique structural features. The compound integrates a thieno[2,3-c]pyridine core with pyrazole and amido functionalities, which are known to enhance its pharmacological properties.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Thieno[2,3-c]pyridine Core : This heterocyclic structure is associated with various biological activities including anticancer and antimicrobial effects.
  • Pyrazole Moiety : Pyrazoles are recognized for their anti-inflammatory and analgesic properties.
  • Amido Group : The presence of an amido linkage often contributes to enhanced solubility and bioavailability.

Biological Activities

The biological activities of this compound have been studied extensively. Below is a summary of the key findings:

Anticancer Activity

Recent studies indicate that compounds with similar structural features exhibit potent anticancer properties. For instance:

  • Mechanism of Action : The thieno[2,3-c]pyridine derivatives have shown to inhibit specific pathways involved in cancer cell proliferation.
  • Case Studies : In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of various cancer cell lines.

Anti-inflammatory Properties

The pyrazole component is crucial for the anti-inflammatory activity:

  • Inhibition of Cytokines : Compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at certain concentrations .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored:

  • Efficacy Against Bacteria : Similar compounds have demonstrated effectiveness against various bacterial strains including E. coli and Staphylococcus aureus .

Molecular Docking Studies

Molecular docking simulations have provided insights into the interactions between this compound and biological macromolecules:

  • Binding Affinity : The docking studies suggest strong interactions with targets involved in inflammation and cancer pathways.

Comparative Analysis

A comparative analysis of structurally related compounds highlights the unique position of this compound in terms of its biological activity.

Compound NameStructural FeaturesBiological Activity
Compound AThiazole and pyridine ringsAnticancer
Compound BPyrazole fused with pyridineAntimicrobial
Ethyl 2-(1,3-dimethyl-1H-pyrazole...)Thieno[2,3-c]pyridine + pyrazole + amidoAnticancer & Anti-inflammatory

Properties

IUPAC Name

ethyl 2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S.ClH/c1-8-27-18(26)14-12-10-19(3,4)23-20(5,6)15(12)28-17(14)21-16(25)13-9-11(2)22-24(13)7;/h9,23H,8,10H2,1-7H3,(H,21,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNCDPHCNLQHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC(=NN3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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